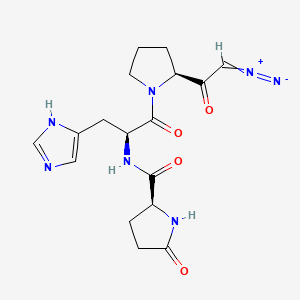
Trh-dmk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyrotropin-releasing hormone diazomethylketone, commonly referred to as Trh-dmk, is a synthetic analog of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone produced in the hypothalamus that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. This compound has been studied for its potential inhibitory effects on thyrotropin-releasing hormone-induced thyroid-stimulating hormone and prolactin release.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trh-dmk involves the modification of the natural thyrotropin-releasing hormone structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trh-dmk undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study peptide modifications and analog synthesis.
Biology: Investigated for its role in modulating hormone release and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating thyroid-related disorders and as an inhibitor of thyrotropin-releasing hormone-induced hormone release.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Wirkmechanismus
Trh-dmk exerts its effects by binding to the thyrotropin-releasing hormone receptor, thereby inhibiting the release of thyroid-stimulating hormone and prolactin. The molecular targets include the thyrotropin-releasing hormone receptor and associated signaling pathways. The inhibition occurs through competitive binding, preventing the natural thyrotropin-releasing hormone from activating the receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thyrotropin-releasing hormone chloromethylketone: Another analog with similar inhibitory effects.
Cyclopentanecarbonylhistidylpyrrolidineamide: A structurally different compound with inhibitory effects on thyrotropin-releasing hormone activity.
Cyclopentane carbonyl-(beta)-(2-thienyl)-L-alanine-prolineamide: Another analog with inhibitory properties.
Uniqueness
Trh-dmk is unique due to its specific diazomethylketone modification, which provides distinct inhibitory properties compared to other analogs. This modification allows for more effective inhibition of thyrotropin-releasing hormone-induced hormone release, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
76760-06-0 |
|---|---|
Molekularformel |
C17H21N7O4 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21N7O4/c18-21-8-14(25)13-2-1-5-24(13)17(28)12(6-10-7-19-9-20-10)23-16(27)11-3-4-15(26)22-11/h7-9,11-13H,1-6H2,(H,19,20)(H,22,26)(H,23,27)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
DOAVTKIPWOTKSR-AVGNSLFASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)C=[N+]=[N-] |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


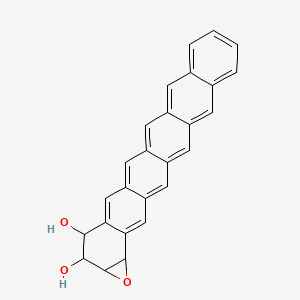
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
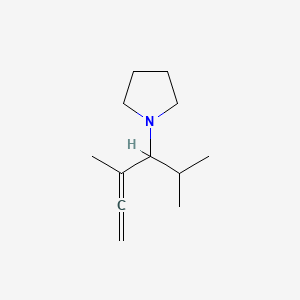
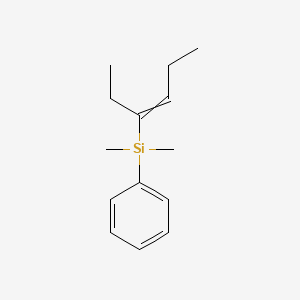
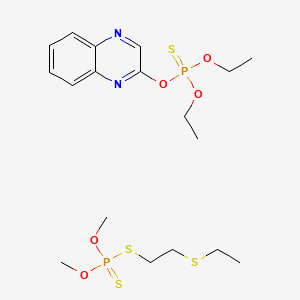
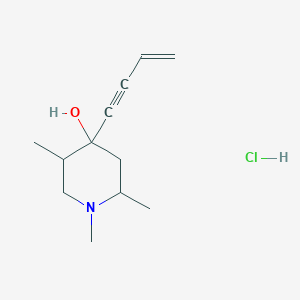

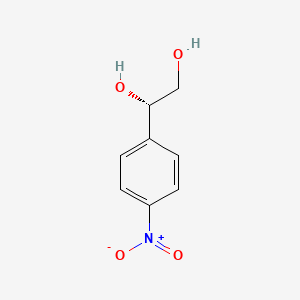

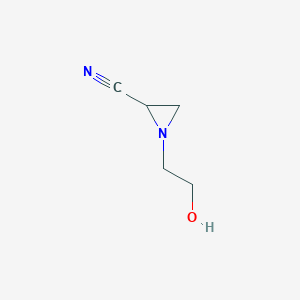

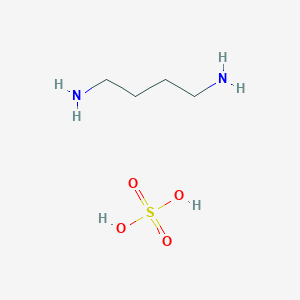
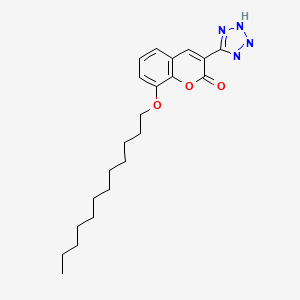
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
